Predicted FGFR4 Kinase Inhibition: Cross-Class Comparison with Morpholine-Containing Analogs
While direct enzymatic data for CAS 786661-52-7 itself is not publicly available, the compound is structurally embedded within a series of morpholinophenyl propanamides that exhibit potent FGFR4 inhibition [1]. A closely related analog differing only in the phenoxy substitution (4-chloro-3,5-dimethyl vs. unsubstituted phenyl) showed an IC₅₀ of 5 nM against recombinant FGFR4 kinase domain [1]. The target compound's additional chloro and methyl groups are predicted to enhance hydrophobic packing in the DFG-out pocket, potentially improving potency and selectivity over the unsubstituted comparator.
| Evidence Dimension | FGFR4 kinase inhibition |
|---|---|
| Target Compound Data | IC₅₀ not directly reported; predicted to be in the low nanomolar range based on SAR of morpholinophenyl propanamide series |
| Comparator Or Baseline | N-(4-morpholin-4-ylphenyl)-2-phenoxypropanamide analog: IC₅₀ = 5 nM |
| Quantified Difference | Predicted equipotency or improved potency due to additional hydrophobic contacts |
| Conditions | Recombinant human FGFR4 (442–753), Sf9 insect cell expression, mobility shift assay |
Why This Matters
For procurement targeting FGFR4-dependent cancers, the morpholinophenyl tail is a critical pharmacophore; the target compound combines this tail with a uniquely substituted phenoxy group that may confer selectivity advantages over simpler analogs.
- [1] BindingDB. BDBM50189781. CHEMBL3828009. FGFR4 IC₅₀ = 5 nM for N-(4-morpholin-4-ylphenyl)-2-phenoxypropanamide. View Source
